4-Amino-3-(2-hydroxyethoxy)benzoic acid
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Overview
Description
4-Amino-3-(2-hydroxyethoxy)benzoic acid is an organic compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol It is characterized by the presence of an amino group at the 4-position and a hydroxyethoxy group at the 3-position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(2-hydroxyethoxy)benzoic acid typically involves the reaction of 4-nitro-3-(2-hydroxyethoxy)benzoic acid with a reducing agent to convert the nitro group to an amino group . Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions. The reaction is usually carried out under mild conditions to prevent the degradation of the hydroxyethoxy group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, industrial processes often incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(2-hydroxyethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The hydroxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: 4-Nitro-3-(2-hydroxyethoxy)benzoic acid.
Reduction: this compound.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Amino-3-(2-hydroxyethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-(2-hydroxyethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyethoxy group can participate in various biochemical reactions, modulating the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-hydroxybenzoic acid: Similar structure but lacks the hydroxyethoxy group.
4-Nitro-3-(2-hydroxyethoxy)benzoic acid: Similar structure but has a nitro group instead of an amino group.
3-(2-Hydroxyethoxy)benzoic acid: Similar structure but lacks the amino group.
Uniqueness
4-Amino-3-(2-hydroxyethoxy)benzoic acid is unique due to the presence of both an amino group and a hydroxyethoxy group on the benzoic acid ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-amino-3-(2-hydroxyethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c10-7-2-1-6(9(12)13)5-8(7)14-4-3-11/h1-2,5,11H,3-4,10H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEKTLZVHAMNGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OCCO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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